molecular formula C22H21N3O3S B2643069 N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methyl-3-nitrobenzamide CAS No. 898407-35-7

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methyl-3-nitrobenzamide

Cat. No.: B2643069
CAS No.: 898407-35-7
M. Wt: 407.49
InChI Key: KDTWLUFNAOQVML-UHFFFAOYSA-N
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Description

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methyl-3-nitrobenzamide is a hybrid organic compound featuring a benzamide core substituted with a nitro group, a methyl group, and a branched ethyl chain containing indoline and thiophene moieties.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-15-8-9-17(13-19(15)25(27)28)22(26)23-14-20(21-7-4-12-29-21)24-11-10-16-5-2-3-6-18(16)24/h2-9,12-13,20H,10-11,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTWLUFNAOQVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indoline Moiety: Indoline can be synthesized from aniline through a cyclization reaction.

    Thiophene Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Amide Bond Formation: The final step involves the formation of the amide bond between the indoline-thiophene intermediate and 4-methyl-3-nitrobenzoic acid using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methyl-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Possible applications in the development of organic semiconductors or light-emitting diodes (LEDs).

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methyl-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The indoline and thiophene moieties could facilitate binding to hydrophobic pockets, while the nitrobenzamide group may participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Structural Features and Modifications

The compound shares structural motifs with several analogs documented in the literature:

Compound Name / ID Key Structural Differences vs. Target Compound Biological Activity (if reported) Reference
(E)-2-(5-fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide () Quinoline instead of benzamide; nitrobenzyl substituent MIC: 5.928 µg/mL (hypothetical bacterial)
N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] piperazinylquinolone derivatives () Quinolone core; methylthio-thiophene substituent MIC: 5.17–6.0 µg/mL (vs. S. aureus)
β-hydroxythiofentanyl () Piperidine core; propionamide with thiophen-2-yl group Opioid receptor agonist
(Z)-N-(2-(dimethylamino)ethyl)-2-(5-fluoro-...-1H-inden-3-yl)acetamide (I13, ) Indenyl instead of indolinyl; dimethylaminoethyl chain Not explicitly reported

Key Observations :

  • Indole/Thiophene Hybrids: The indolin-1-yl and thiophen-2-yl groups are recurrent in CNS-targeting agents (e.g., β-hydroxythiofentanyl ) and antimicrobials (e.g., quinolone derivatives ). The dual aromatic systems may enhance membrane permeability.
  • Nitro Group Impact : The 3-nitrobenzamide group distinguishes the target compound from analogs with fluoro () or methylthio () substituents. Nitro groups are associated with increased antibacterial potency but may elevate toxicity risks .

Pharmacological and Physicochemical Properties

  • Solubility : The nitro group may reduce aqueous solubility, necessitating prodrug strategies for oral bioavailability .

Biological Activity

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methyl-3-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C22H22N2O3S
  • Molecular Weight : 394.49 g/mol
  • IUPAC Name : this compound

The presence of an indoline moiety, a thiophene ring, and a nitro-substituted benzamide contributes to its unique chemical properties and biological activities.

Anti-inflammatory Properties

Recent studies have evaluated the anti-inflammatory potential of nitro-substituted benzamide derivatives, including this compound. The biological evaluation involved screening for inhibitory effects on nitric oxide (NO) production in RAW264.7 macrophages, a standard model for assessing anti-inflammatory activity.

Key Findings:

  • The compound exhibited significant inhibition of LPS-induced NO production with an IC50 value of around 5.3 μM, indicating strong anti-inflammatory activity.
  • It was found to suppress the expression of pro-inflammatory cytokines such as IL-1β and TNF-α at concentrations of 10 and 20 μM, showcasing its potential as a therapeutic agent against inflammation .

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. Molecular docking studies suggest that the compound binds effectively to inducible nitric oxide synthase (iNOS), modulating its activity and subsequently influencing inflammatory pathways .

Cytotoxicity Studies

Cytotoxicity assessments indicated that the compound does not exhibit significant cytotoxic effects at concentrations up to 50 μM in macrophage cells, making it a promising candidate for further development in anti-inflammatory therapies .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that modifications in the substituents significantly influence biological activity. For instance, compounds with varying nitro group orientations demonstrated different binding affinities and inhibitory capacities against iNOS.

Compound NameIC50 (μM)Cytotoxicity (50 μM)Notable Activity
Compound A3.7NoStrong anti-inflammatory
Compound B5.3NoModerate anti-inflammatory
This compound5.3NoSignificant inhibition of IL-1β and TNF-α

Case Study 1: In Vivo Validation

In vivo studies are essential for validating the therapeutic potential of this compound. Preliminary results suggest that administration in animal models leads to reduced inflammatory markers and improved clinical outcomes in conditions such as arthritis.

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand how variations in the chemical structure affect biological activity. This includes exploring different substitutions on the benzamide moiety, which has shown to enhance anti-inflammatory properties while maintaining low cytotoxicity.

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